![molecular formula C20H16ClN7S B2902873 4-{3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole CAS No. 890602-86-5](/img/structure/B2902873.png)
4-{3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole is a complex organic compound that belongs to the class of triazolothiadiazoles. This compound is characterized by its unique structure, which includes a triazole ring fused with a thiadiazole ring, and various substituents that contribute to its chemical properties and potential applications. The presence of both triazole and thiadiazole moieties in a single molecule makes it a subject of interest in medicinal chemistry and materials science.
作用机制
Target of Action
The primary targets of this compound are Poly (ADP-ribose) polymerase 1 (PARP-1) and Epidermal Growth Factor Receptor (EGFR) . PARP-1 is a key enzyme involved in DNA repair and programmed cell death, while EGFR is a transmembrane protein that is activated by binding of its specific ligands, leading to cell proliferation .
Mode of Action
The compound interacts with its targets, leading to inhibition of both PARP-1 and EGFR . This dual inhibition disrupts the DNA repair mechanism and cell proliferation process, thereby inducing apoptosis (programmed cell death) in cancer cells .
Biochemical Pathways
The compound’s action affects the DNA repair and cell proliferation pathways. By inhibiting PARP-1, the compound disrupts the DNA repair mechanism, leading to accumulation of DNA damage in the cells . Simultaneously, by inhibiting EGFR, the compound disrupts the cell proliferation process, leading to a halt in cancer cell growth .
Result of Action
The compound’s action results in significant cytotoxic activities against cancer cells . Specifically, it has been found to induce apoptosis in MDA-MB-231 cells (a type of breast cancer cell) by upregulating pro-apoptotic genes (P53, Bax, caspase-3, caspase-8, and caspase-9) and downregulating the anti-apoptotic gene Bcl2 .
生化分析
Biochemical Properties
It is known that similar 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines can interact with various enzymes, proteins, and other biomolecules . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Cellular Effects
Related 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines have shown cytotoxic activities against various cancer cell lines . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Similar compounds have shown promising dual enzyme inhibition of PARP-1 and EGFR . These results agreed with the molecular docking studies that highlighted the binding disposition of the compound inside the PARP-1 and EGFR protein active sites .
Temporal Effects in Laboratory Settings
Related compounds have shown stable and long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Related compounds have shown significant biological activities at different dosages .
Metabolic Pathways
Related compounds have shown interactions with various enzymes or cofactors .
Transport and Distribution
Related compounds have shown interactions with various transporters or binding proteins .
Subcellular Localization
Related compounds have shown effects on their activity or function in specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
-
Formation of the Triazole Ring: : The synthesis begins with the formation of the 1,2,3-triazole ring through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (CuAAC - Copper-catalyzed Azide-Alkyne Cycloaddition).
-
Formation of the Thiadiazole Ring: : The next step involves the formation of the thiadiazole ring. This can be achieved by reacting a thiosemicarbazide with a suitable electrophile, such as a carboxylic acid derivative, under acidic conditions.
-
Coupling of the Rings: : The triazole and thiadiazole rings are then coupled together through a condensation reaction, often involving a dehydrating agent.
-
Introduction of Substituents:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability.
化学反应分析
Types of Reactions
4-{3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
-
Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and chloromethylphenyl positions, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
科学研究应用
4-{3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
相似化合物的比较
Similar Compounds
1,2,4-Triazole: A core structure found in many biologically active compounds, known for its antimicrobial and antifungal properties.
1,3,4-Thiadiazole: Another core structure with diverse biological activities, including anticancer and anti-inflammatory effects.
Benzyl Derivatives: Compounds containing benzyl groups, often used in medicinal chemistry for their pharmacological properties.
Uniqueness
4-{3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole is unique due to the combination of triazole and thiadiazole rings in a single molecule, along with specific substituents that enhance its chemical and biological properties
属性
IUPAC Name |
3-benzyl-6-[1-(3-chloro-4-methylphenyl)-5-methyltriazol-4-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN7S/c1-12-8-9-15(11-16(12)21)27-13(2)18(23-26-27)19-25-28-17(22-24-20(28)29-19)10-14-6-4-3-5-7-14/h3-9,11H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFNKRLSNJUDREH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NN4C(=NN=C4S3)CC5=CC=CC=C5)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
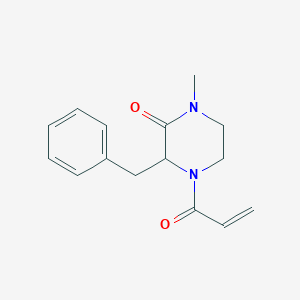
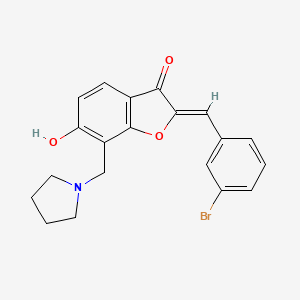
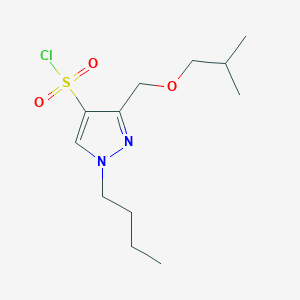
![6,7,8,9-Tetrahydro-5h-[1,2,4]triazolo[4,3-d][1,4]diazepine dihydrochloride](/img/structure/B2902796.png)
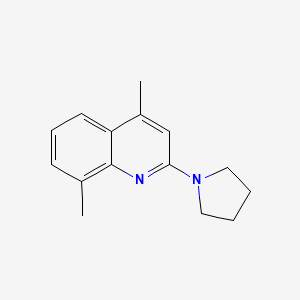
![3-Bromo-5-fluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B2902798.png)
![3-methyl-8-[(2-oxo-2-phenylethyl)sulfanyl]-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2902799.png)
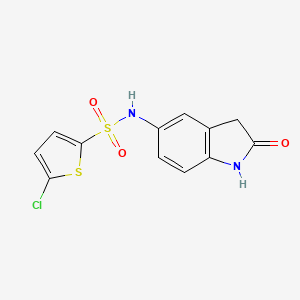
![1-[3-[(5-Chloro-2-methoxyphenyl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2902803.png)
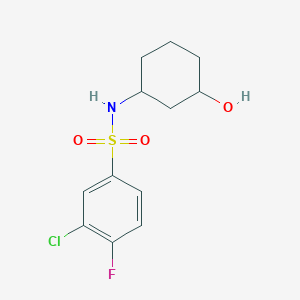
![2,6-difluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2902808.png)
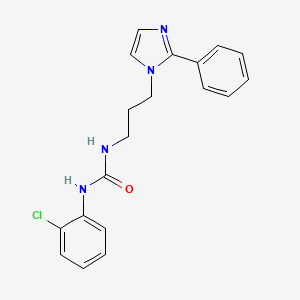
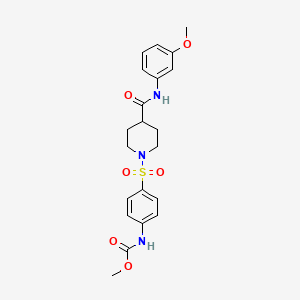
![N-(cyclopropylmethyl)-N-(prop-2-yn-1-yl)-2-(pyridin-4-yl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B2902813.png)
